what are the chemical properties of 4-Methylbenzyl isothiocyanate
what are the chemical properties of 4-Methylbenzyl isothiocyanate
An In-depth Technical Guide to 4-Methylbenzyl Isothiocyanate: Properties, Synthesis, and Applications
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and chemical biology, the isothiocyanate (ITC) functional group stands out for its unique reactivity and profound biological significance.[1][2] Naturally occurring in cruciferous vegetables, ITCs are renowned for their potential anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This guide moves beyond the well-trodden path of sulforaphane and phenethyl isothiocyanate to deliver a focused, technical exploration of 4-Methylbenzyl isothiocyanate (4-MB-ITC). As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal narrative—explaining the why behind the properties and protocols. This document is structured to serve as a practical and foundational resource for researchers aiming to harness the potential of this versatile molecule.
Part 1: Core Chemical and Physical Identity
4-Methylbenzyl isothiocyanate is an aromatic isothiocyanate characterized by a benzyl scaffold with a methyl group at the para position. This substitution pattern subtly influences its electronic properties and, consequently, its reactivity and biological interactions compared to its unsubstituted counterpart, benzyl isothiocyanate.
Structural and Physical Data Summary
A clear tabulation of fundamental properties is the bedrock of any laboratory work. The data below has been consolidated from verified supplier and database information.
| Property | Value | Source(s) |
| IUPAC Name | 1-(isothiocyanatomethyl)-4-methylbenzene | [4] |
| Synonyms | p-Methylbenzyl isothiocyanate | [5] |
| CAS Number | 3694-46-0 | [4][5] |
| Molecular Formula | C₉H₉NS | [4][6] |
| Molecular Weight | 163.24 g/mol | [6] |
| Appearance | Clear yellow to orange to brown liquid | [4] |
| Boiling Point | 97°C @ 1 mmHg | [5] |
| Density | 1.08 g/cm³ | [5] |
| Refractive Index | 1.5870-1.5940 @ 20°C | [4] |
| SMILES | CC1=CC=C(CN=C=S)C=C1 | [4] |
| InChI Key | OAXIUBJXQISJEV-UHFFFAOYSA-N | [4][5] |
Caption: Figure 1: Chemical Structure of 4-Methylbenzyl Isothiocyanate
Part 2: Spectroscopic Characterization
Spectroscopic analysis provides the fingerprint of a molecule. While specific spectra can vary slightly based on instrumentation and conditions, the following sections detail the expected characteristic signals for 4-Methylbenzyl isothiocyanate, grounded in fundamental principles of spectroscopy.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of any isothiocyanate is the strong and sharp asymmetric stretching vibration of the -N=C=S group.[1]
-
~2100 cm⁻¹ (Strong, Sharp): This band is characteristic of the cumulenic system of the isothiocyanate functional group. Its high intensity and distinct position make it an excellent diagnostic peak.
-
~3000-2850 cm⁻¹ (Medium): Aliphatic C-H stretching from the methyl (CH₃) and benzylic (CH₂) groups.
-
~1610, 1515, 1450 cm⁻¹ (Variable): Aromatic C=C stretching vibrations from the para-substituted benzene ring.
-
~820 cm⁻¹ (Strong): C-H out-of-plane bending, characteristic of 1,4-disubstitution (para) on a benzene ring.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to be clean and highly informative, reflecting the molecule's symmetry.
-
~7.20 ppm (d, 2H, J ≈ 8 Hz): Aromatic protons ortho to the benzylic group.
-
~7.15 ppm (d, 2H, J ≈ 8 Hz): Aromatic protons meta to the benzylic group. Rationale: The para-substitution creates a symmetric AA'BB' system, which often appears as two distinct doublets.
-
~4.75 ppm (s, 2H): Benzylic protons (Ar-CH₂ -NCS). Their chemical shift is significantly downfield due to the deshielding effects of both the aromatic ring and the electronegative isothiocyanate group. The singlet multiplicity indicates no adjacent protons.
-
~2.35 ppm (s, 3H): Methyl protons (Ar-CH₃ ). This signal appears as a sharp singlet in the typical alkyl-aromatic region.
Carbon (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton.
-
~138 ppm: Quaternary aromatic carbon attached to the methyl group.
-
~134 ppm: Quaternary aromatic carbon attached to the benzylic group.
-
~130-145 ppm (Broad or Weak): Isothiocyanate carbon (-N=C=S ). Expert Insight: This carbon often exhibits significant signal broadening due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and the molecule's structural flexibility, sometimes rendering it nearly silent in the spectrum.[2]
-
~129 ppm: Aromatic CH carbons.
-
~128 ppm: Aromatic CH carbons.
-
~48 ppm: Benzylic carbon (Ar-CH₂-NCS ).
-
~21 ppm: Methyl carbon (Ar-CH₃ ).
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would reveal the molecular weight and key fragmentation patterns.
-
m/z = 163 (M⁺•): The molecular ion peak, corresponding to the molecular weight of C₉H₉NS.
-
m/z = 105: A prominent peak resulting from the loss of the isothiocyanate group (•NCS, 58 Da). This fragment corresponds to the stable 4-methylbenzyl cation, which can rearrange to the even more stable methyltropylium cation. This is often the base peak.
-
m/z = 91: Loss of the entire -CH₂NCS group, leading to the tropylium ion, a common fragment for benzylic compounds.
Part 3: Chemical Reactivity and Synthetic Utility
The chemical behavior of 4-Methylbenzyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This makes it a prime target for nucleophilic attack, rendering it a valuable synthon for creating a diverse range of sulfur- and nitrogen-containing compounds.[7]
The electron-donating methyl group at the para-position slightly increases the electron density of the aromatic ring, which can subtly modulate the reactivity of the isothiocyanate group compared to unsubstituted benzyl isothiocyanate.
Caption: Figure 2: General Reactivity of 4-MB-ITC with Nucleophiles
Key Reactions:
-
Reaction with Amines: The most common reaction involves the addition of primary or secondary amines to the electrophilic carbon, yielding N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions, making it a cornerstone of combinatorial chemistry and drug scaffold synthesis.[7]
-
Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles, attacking the isothiocyanate to form thiocarbamates and dithiocarbamates, respectively. These reactions often require basic catalysis to deprotonate the nucleophile, enhancing its reactivity.
Part 4: Synthesis and Experimental Protocols
The synthesis of isothiocyanates from primary amines is a well-established transformation. The most common laboratory-scale method involves the in-situ formation of a dithiocarbamate salt, followed by desulfurization.[8]
Caption: Figure 3: General Workflow for the Synthesis of 4-MB-ITC
Protocol: Synthesis via Dithiocarbamate Decomposition
This protocol is a generalized procedure based on common methods for isothiocyanate synthesis.[8][9] Causality Note: The choice of a desulfurizing agent like tosyl chloride is critical. It activates the dithiocarbamate, facilitating the elimination of a stable leaving group and the formation of the desired N=C=S bond.
Materials:
-
4-Methylbenzylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or other suitable organic base
-
Tosyl Chloride (TsCl) or other desulfurizing agent
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated sodium bicarbonate solution, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Dithiocarbamate Formation: Cool the solution to 0°C in an ice bath. Add carbon disulfide (1.1 eq) dropwise. The reaction is often exothermic. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Desulfurization: Cool the resulting mixture back to 0°C. Add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise. Maintain the temperature at 0°C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-methylbenzyl isothiocyanate.
Part 5: Biological Relevance and Safety
Potential Applications in Drug Discovery
The broader class of isothiocyanates is a subject of intense research for its therapeutic potential.[3][10] While 4-Methylbenzyl isothiocyanate is less characterized than other members of its class, its structural similarity suggests it may share similar biological activities, such as:
-
Antimicrobial Properties: Isothiocyanates can exhibit broad-spectrum antimicrobial activity by disrupting microbial metabolic processes.[1][11]
-
Anticancer Activity: Many ITCs induce apoptosis in cancer cells and modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2 pathway.[3][11] In silico studies on related benzyl isothiocyanates show promise as antibacterial agents and enzyme inhibitors, highlighting the potential for computational approaches in exploring these compounds for therapeutic discovery.
Safety and Handling
4-Methylbenzyl isothiocyanate is a hazardous chemical that requires careful handling in a well-ventilated chemical fume hood.
Hazard Summary:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Sensitization: May cause an allergic skin reaction.
-
Other: Pungent odor, moisture sensitive.[5]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from moisture and incompatible materials like strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
References
- Wollenberg, B. et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl .... PubMed.
- Wollenberg, B. et al. (2024). Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates.
- Thermo Fisher Scientific. (2025).
- BenchChem. (n.d.).
- Thermo Scientific Chemicals. (n.d.).
- Thermo Fisher Scientific. (2025).
- Kumar, M. et al. (2022).
- GSRS. (n.d.). 4-METHYLBENZYL ISOTHIOCYANATE. gsrs.
- Martvoň, A. et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
- ChemicalBook. (n.d.).
- Kumar, A. et al. (2024). In silico exploration of 4(α-l-rhamnosyloxy)-benzyl isothiocyanate: A promising phytochemical-based drug discovery approach for combating multi-drug resistant Staphylococcus aureus. PubMed.
- Glaser, R. et al. (2015).
- (n.d.). 4-Methylphenyl Isothiocyanate: A Deep Dive into Its Biological Activities. Self-published.
- (n.d.).
- GSRS. (n.d.). 4-METHYLBENZYL ISOTHIOCYANATE. gsrs.
- Fisher Scientific. (n.d.).
- Kumar, A. et al. (2024). In silico exploration of 4(α-l-rhamnosyloxy)-benzyl isothiocyanate: A promising phytochemical-based drug discovery approach for combating multi-drug resistant Staphylococcus aureus.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- Wong, R. & Dolman, S. J. (2007).
- Shaffer, C. J. et al. (2022).
- Organic Chemistry Portal. (n.d.).
- Shaffer, C. J. et al. (2022).
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